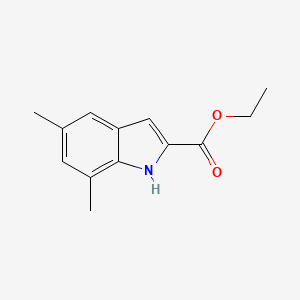

ethyl 5,7-dimethyl-1H-indole-2-carboxylate

Description

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a substituted indole derivative characterized by a carboxylate ester group at the 2-position and methyl substituents at the 5- and 7-positions of the indole ring. This compound is of significant interest in organic synthesis due to its role as a precursor for pharmaceuticals, agrochemicals, and functional materials. The methyl groups at the 5- and 7-positions enhance steric and electronic effects, influencing reactivity and stability during derivatization reactions .

Properties

IUPAC Name |

ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYVWBHOFEEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265048 | |

| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59549-49-4 | |

| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59549-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

Reagents/Conditions :

-

Aqueous NaOH in ethanol under reflux

Product :

5,7-Dimethyl-1H-indole-2-carboxylic acid

Mechanism :

Saponification via nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by elimination of ethanol.

Friedel-Crafts Acylation at the Indole Core

The indole ring undergoes electrophilic substitution, particularly at position 3, due to its electron-rich nature. Friedel-Crafts acylation introduces acyl groups to the indole core.

Reagents/Conditions :

-

Acyl chloride (e.g., acetyl chloride) with AlCl₃ as a Lewis catalyst in dichloromethane

Product :

3-Acyl-5,7-dimethyl-1H-indole-2-carboxylate derivatives

Example :

Ethyl 3-acetyl-5,7-dimethyl-1H-indole-2-carboxylate

Amidation via Carboxylic Acid Intermediate

The hydrolyzed carboxylic acid can be coupled with amines to form amides, expanding functionalization potential.

Reagents/Conditions :

-

BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF

Product :

5,7-Dimethyl-1H-indole-2-carboxamide derivatives

Example :

5,7-Dimethyl-N-(propyl)-1H-indole-2-carboxamide

Electrophilic Substitution Reactions

The indole ring’s reactivity allows halogenation or nitration at specific positions, though steric and electronic effects from the 5,7-dimethyl groups may influence regioselectivity.

| Reaction Type | Reagents/Conditions | Expected Position | Product |

|---|---|---|---|

| Bromination | NBS (N-bromosuccinimide), AIBN | Position 4 or 6 | 4-Bromo-5,7-dimethyl-1H-indole-2-carboxylate |

| Nitration | HNO₃/H₂SO₄ | Position 4 | 4-Nitro-5,7-dimethyl-1H-indole-2-carboxylate |

Comparative Reactivity of Structural Analogs

The reactivity profile of ethyl 5,7-dimethyl-1H-indole-2-carboxylate can be contextualized against related indole derivatives:

Key Considerations:

-

Steric Effects : The 5,7-dimethyl groups may hinder electrophilic substitution at adjacent positions, favoring reactivity at position 3 or 4.

-

Electronic Effects : The electron-donating methyl groups enhance the indole ring’s nucleophilicity, facilitating reactions like acylation.

-

Synthetic Utility : Hydrolysis and amidation provide pathways to bioactive molecules, including potential enzyme inhibitors or receptor modulators .

Scientific Research Applications

Medicinal Chemistry

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate has garnered attention for its potential therapeutic applications. Research indicates that indole derivatives exhibit various biological activities, including:

- Antiviral Activity : Studies have shown that this compound can inhibit viral replication in specific viral strains. Its mechanism may involve interference with viral proteins or host cell pathways, making it a candidate for antiviral drug development .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. This property is essential in developing treatments for diseases linked to oxidative damage.

- Anti-inflammatory Effects : this compound has been investigated for its ability to modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .

Biological Research

The biological significance of this compound extends to its role in various biochemical pathways:

- Mechanisms of Action :

- Antioxidant Mechanism : It likely interacts with reactive oxygen species (ROS), reducing oxidative stress.

- Anti-inflammatory Pathways : The compound may modulate cytokine production and inhibit inflammatory mediators.

Synthesis and Chemical Reactions

This compound serves as a valuable building block in organic synthesis. Its derivatives can be synthesized through various methods, including:

- Fischer Indole Synthesis : This classical method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole nucleus .

- Alkylation Reactions : Successful alkylations have been reported using various alkyl halides in the presence of bases like potassium carbonate .

Industrial Applications

Beyond medicinal uses, this compound is also explored for its applications in:

- Dyes and Pigments : The compound's unique structure allows it to be utilized in synthesizing dyes and pigments used in various industries.

- Agriculture : Research into the antimicrobial properties suggests potential applications in developing agricultural chemicals that protect crops from pathogens.

Case Study 1: Antiviral Activity

A study published in Pharmaceutical Biology evaluated the antiviral activity of this compound against several viral strains. Results indicated significant inhibition of viral replication, suggesting that this compound could be an effective lead for antiviral drug development .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant capabilities of this compound demonstrated its effectiveness in scavenging free radicals. This study highlights its potential role in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to these targets with high affinity, leading to various biological effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Effects

The position and nature of substituents on the indole ring critically determine physical properties, reactivity, and applications. Below is a comparative analysis of ethyl 5,7-dimethyl-1H-indole-2-carboxylate with structurally analogous compounds:

Key Observations :

- Substituent Position: Carboxylate esters at the 2-position (e.g., ethyl indole-2-carboxylates) are common intermediates for further functionalization.

- Melting Points : Carboxylic acid derivatives (e.g., indole-5-carboxylic acid) exhibit higher melting points (208–259°C) than ester derivatives due to stronger intermolecular hydrogen bonding .

- Synthetic Yields: Halogenated indoles (e.g., 5,7-dichloro-2-octyl-1H-indole) achieve high yields (86.8%) via Sonogashira coupling, whereas fluorinated analogs (e.g., ethyl-5-fluoroindole-2-carboxylate) show variable yields (10–37.5%) depending on reaction conditions .

Biological Activity

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring with methyl substitutions at the 5 and 7 positions and a carboxylate group at the 2 position. Its molecular formula is with a molecular weight of approximately 217.27 g/mol. The unique substitution pattern contributes to its distinct biological activities compared to other indole derivatives.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Indole derivatives have been shown to possess significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Indoles are known to exhibit antibacterial and antifungal effects, making them promising candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially reducing inflammation in various models of disease .

The mechanism of action of this compound primarily involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory responses. For example, it has been suggested that certain indole derivatives can inhibit protein kinases associated with tumor growth .

- Receptor Modulation : this compound may interact with various receptors that play crucial roles in cellular signaling pathways. This interaction can lead to altered cellular responses, contributing to its therapeutic effects .

Research Findings and Case Studies

Several studies have focused on the biological activity of indole derivatives, including this compound. Here are some notable findings:

Future Directions

Given its diverse biological activities, this compound represents a promising candidate for further research in drug development. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics (ADME) and therapeutic efficacy in disease models.

- Structural Modifications : Exploring analogs with varied substitutions to enhance potency and selectivity against specific targets.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for potential therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.